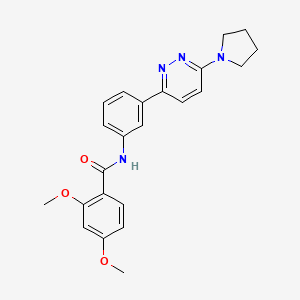

2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-29-18-8-9-19(21(15-18)30-2)23(28)24-17-7-5-6-16(14-17)20-10-11-22(26-25-20)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNOSJFZWPWPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyridazinyl-pyrrolidinyl intermediate, which can be synthesized through a series of reactions involving pyridazine and pyrrolidine derivatives. The final step involves coupling this intermediate with a 2,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications, including:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules. The presence of the methoxy groups allows for further functionalization through electrophilic substitution reactions.

Biology

- Bioactive Compound : Preliminary studies indicate its potential as an antimicrobial and anticancer agent. The unique structural features may enhance its interaction with biological targets.

Medicine

- Therapeutic Effects : Research is ongoing into its efficacy in treating neurological disorders, given its ability to cross the blood-brain barrier due to the pyrrolidine moiety.

Industry

- Advanced Materials Development : The compound is explored for applications in creating materials with specific electronic or optical properties.

Research has highlighted several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. |

| Anticancer | Inhibits tumor cell proliferation by interfering with key signaling pathways involved in cancer progression. |

| Neuroprotective | Shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases. |

Case Studies

-

Anticancer Properties :

- A study demonstrated that derivatives similar to 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide significantly inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation.

-

Antimicrobial Activity :

- Research indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

-

Neuroprotective Effects :

- In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Summary of Biological Activities

| Activity | Target Organisms/Conditions | Observed Effects |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth |

| Anticancer | Cancer cell lines (e.g., MCF-7) | Reduced proliferation, induced apoptosis |

| Neuroprotective | Neuronal cell models | Decreased oxidative stress |

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The pyridazinyl-pyrrolidinyl moiety may bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

- 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propionamide

Uniqueness

Compared to similar compounds, 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for further research.

Biological Activity

2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural arrangement that includes a benzamide core, methoxy groups, and a pyrrolidine-pyridazine moiety. Its molecular formula is with a molecular weight of 404.47 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyridazinyl-pyrrolidinyl intermediate. This intermediate is then coupled with 2,4-dimethoxybenzoyl chloride to yield the target compound. The purity of commercially available samples is generally around 95%.

Anticancer Properties

Research indicates that compounds similar to 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide exhibit significant anticancer activities. For instance, structure-activity relationship (SAR) studies have shown that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. Notably, some derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Comparison of Anticancer Activities of Similar Compounds

| Compound Name | Structure Features | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Compound A | Pyridazine core | 15 | HCT-15 |

| Compound B | Methoxy substitutions | 20 | HT29 |

| 2,4-Dimethoxy-N-(3-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide | Benzamide core with methoxy groups | TBD | TBD |

Anticonvulsant Activity

Compounds containing the pyrrolidine and pyridazine moieties have been studied for their anticonvulsant properties. For example, certain derivatives have shown effectiveness in electroshock seizure tests, suggesting that structural features such as electron-withdrawing groups can enhance seizure protection .

The biological activity of 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and survival pathways. Molecular docking studies indicate strong binding affinities to targets implicated in cancer and neurological disorders .

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical models:

- Study on Anticancer Activity :

- Anticonvulsant Efficacy :

Q & A

Basic Research Questions

What are the critical considerations for synthesizing 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide?

The synthesis involves multi-step organic reactions, including:

- Coupling Reactions : Amide bond formation between the benzamide and phenylpyridazine moieties, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) .

- Heterocyclic Functionalization : Introduction of the pyrrolidine group to the pyridazine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts such as palladium .

- Solvent and Temperature Control : Dimethylformamide (DMF) or dichloromethane (DCM) at 60–80°C to optimize yields (typically 60–75%) while minimizing side reactions .

Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC .

How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?

- Core Structure : A benzamide backbone with 2,4-dimethoxy substituents, linked to a phenylpyridazine-pyrrolidine system .

- Critical Functional Groups :

- Analytical Techniques :

- NMR : Confirms regiochemistry of substituents (e.g., methoxy at C2/C4) .

- X-ray Crystallography : Reveals bond angles (e.g., ~120° for pyridazine N-C-N) and dihedral angles critical for 3D conformation .

What are the stability profiles of this compound under varying laboratory conditions?

- pH Stability : Degrades at extremes (pH <2 or >10), with hydrolysis of the amide bond observed via LC-MS .

- Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C (DSC data) .

- Light Sensitivity : No significant degradation under UV-Vis light, but recommend storage in amber vials for long-term stability .

Advanced Research Questions

How does the compound interact with biological targets such as kinases or receptors?

- Mechanistic Insights :

- Trk Receptor Modulation : The pyrrolidine-pyridazine system mimics ATP-binding motifs, inhibiting tropomyosin receptor kinases (TrkA/B/C) with IC₅₀ values <100 nM in kinase assays .

- Hydrogen Bonding : The benzamide carbonyl forms critical interactions with Lys572 in TrkB’s active site (molecular docking studies) .

- ADME Properties :

- Caco-2 Permeability : Moderate absorption (Papp = 8.5 × 10⁻⁶ cm/s) due to methoxy groups enhancing lipophilicity (logP = 3.2) .

- CYP450 Metabolism : Primarily metabolized by CYP3A4, with t₁/₂ = 4.2 hours in human liver microsomes .

How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

- Case Study : A related compound (3-methyl-N-[3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl]benzamide) showed antitumor activity in vitro but low efficacy in vivo.

- Hypothesis : Poor solubility (2.1 µg/mL at pH 7.4) limits bioavailability .

- Validation : Co-administration with cyclodextrin-based carriers increased solubility 5-fold, restoring in vivo activity .

- Methodological Recommendations :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace pyrrolidine with piperazine) and assay against kinase panels .

- Dose-Response Analysis : Use nonlinear regression models to compare EC₅₀ values across studies .

What computational strategies are effective for predicting the compound’s binding affinity and selectivity?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., TrkB) over 100 ns to assess binding stability. Key metrics include RMSD (<2 Å) and free energy (ΔG < −10 kcal/mol) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at pyridazine N1/N2) using tools like Schrödinger’s Phase .

- Machine Learning : Train models on kinase inhibitor datasets to predict off-target effects (e.g., selectivity over EGFR) .

How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Process Chemistry Insights :

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling; the latter improves yield by 15% in DMF/H₂O .

- Workflow Automation : Use flow chemistry for amidation steps, reducing reaction time from 24 hours to 2 hours .

- Purification Strategies :

- Flash Chromatography : Employ gradients of ethyl acetate/hexane (10–50%) to isolate the product .

- Recrystallization : Use ethanol/water (7:3) to achieve >99% purity (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.